molecular formula C11H7Cl2NO2 B3029393 Methyl 4,7-dichloroquinoline-2-carboxylate CAS No. 643044-04-6

Methyl 4,7-dichloroquinoline-2-carboxylate

Cat. No. B3029393
M. Wt: 256.08 g/mol
InChI Key: BSWADGMXDJAZCP-UHFFFAOYSA-N
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Patent
US07220856B2

Procedure details

7-Chloro-4-hydroxy-2-quinolinecarboxylic acid methyl ester (76 g) was added to POCl3 (100 mL) at rt, and heated at 140 degrees C. for 1 h, then cooled to rt. After the removal of excess POCl3 in vacuo, cold 1 N NaOH solution was added to pH 8, and precipitated solid was triturated, washed with water and dried under vacuum to afford 78 g (95.2%) of 4,7-dichloro-2-quinolinecarboxylic acid methyl ester as an off-white powder. LC-MS, 255 (M++1). 1H NMR (DMSO-d6): δ 3.95 (s, 3H), 7.91 (d, 1H), 8.22 (s, 1H), 8.26 (d, 1H), 8.33 (s, 1H).
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:14]=[C:13](O)[C:12]2[C:7](=[CH:8][C:9]([Cl:16])=[CH:10][CH:11]=2)[N:6]=1)=[O:4].O=P(Cl)(Cl)[Cl:19]>>[CH3:1][O:2][C:3]([C:5]1[CH:14]=[C:13]([Cl:19])[C:12]2[C:7](=[CH:8][C:9]([Cl:16])=[CH:10][CH:11]=2)[N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
COC(=O)C1=NC2=CC(=CC=C2C(=C1)O)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CUSTOM
Type
CUSTOM
Details
After the removal of excess POCl3 in vacuo, cold 1 N NaOH solution
ADDITION
Type
ADDITION
Details
was added to pH 8
CUSTOM
Type
CUSTOM
Details
precipitated solid
CUSTOM
Type
CUSTOM
Details
was triturated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=NC2=CC(=CC=C2C(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: PERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.